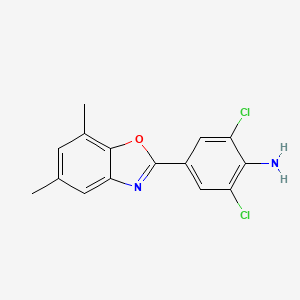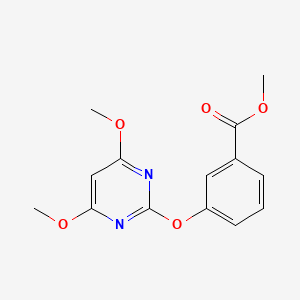
Methyl 3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group linked to a pyrimidine ring substituted with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate typically involves the reaction of 3-hydroxybenzoic acid with 4,6-dimethoxypyrimidine in the presence of a suitable esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
- Methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate
- Methyl 4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate
- Methyl 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate
Uniqueness: Methyl 3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate is unique due to its specific substitution pattern on the benzoate ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H14N2O5 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
methyl 3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate |
InChI |
InChI=1S/C14H14N2O5/c1-18-11-8-12(19-2)16-14(15-11)21-10-6-4-5-9(7-10)13(17)20-3/h4-8H,1-3H3 |
InChI Key |
SRYXQTMUMSOKQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC(=C2)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


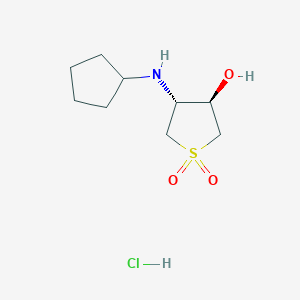

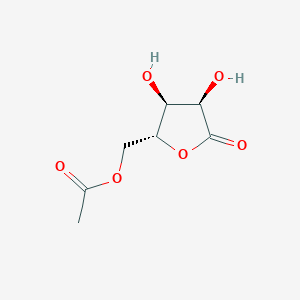

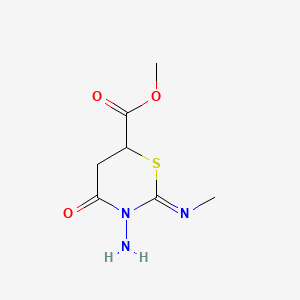
![2-Methyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B13801913.png)

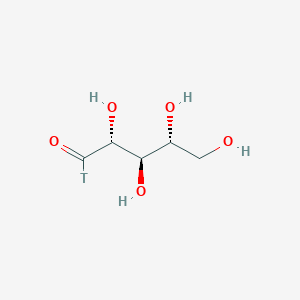
![2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13801946.png)
![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
